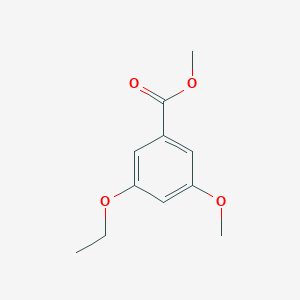
2-Methylnonanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonanoyl chloride, 2-methyl-, also known as 2-methylnonanoyl chloride, is an organic compound with the molecular formula C10H19ClO. It is a derivative of nonanoic acid, where a chlorine atom replaces the hydroxyl group, and a methyl group is attached to the second carbon of the nonanoic acid chain. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Nonanoyl chloride, 2-methyl-, can be synthesized through the reaction of 2-methylnonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the corresponding acid chloride .
Industrial Production Methods
On an industrial scale, the production of nonanoyl chloride, 2-methyl-, involves the reaction of 2-methylnonanoic acid with phosgene (COCl2) or thionyl chloride. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is exothermic and requires careful handling of the reagents and products .
化学反应分析
Types of Reactions
Nonanoyl chloride, 2-methyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Reduction Reactions: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylnonanoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes to form the corresponding carboxylic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction to alcohol.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
科学研究应用
Nonanoyl chloride, 2-methyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the modification of polymers to enhance their properties, such as improving the adsorption capacity of chitosan.
Biological Studies: Employed in the synthesis of biologically active molecules, including inhibitors and activators of specific enzymes.
Industrial Applications: Used in the production of surfactants, lubricants, and plasticizers.
作用机制
The mechanism of action of nonanoyl chloride, 2-methyl-, involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The acylation process involves the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (chloride ion) to form the final product . This compound can also undergo hydrolysis in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid .
相似化合物的比较
Nonanoyl chloride, 2-methyl-, can be compared with other similar compounds, such as:
Nonanoyl Chloride: The parent compound without the methyl substitution. It has similar reactivity but lacks the steric hindrance provided by the methyl group.
Decanoyl Chloride: A longer-chain analog with similar reactivity but different physical properties due to the longer carbon chain.
Octanoyl Chloride: A shorter-chain analog with similar reactivity but different physical properties due to the shorter carbon chain.
The uniqueness of nonanoyl chloride, 2-methyl-, lies in its specific structure, which provides distinct steric and electronic effects, influencing its reactivity and the properties of the products formed from its reactions .
属性
IUPAC Name |
2-methylnonanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-3-4-5-6-7-8-9(2)10(11)12/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJSTOSDGWTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508027 |
Source


|
| Record name | 2-Methylnonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88663-32-5 |
Source


|
| Record name | 2-Methylnonanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
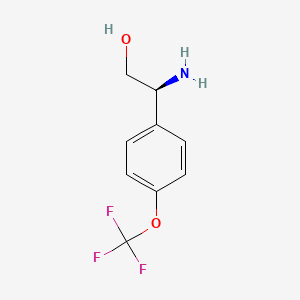

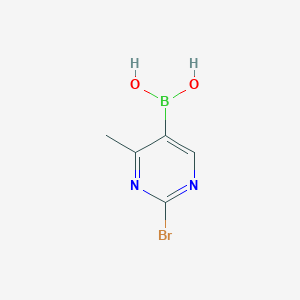



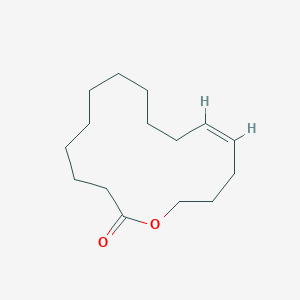
![Methyl trans-4-[5-(difluoromethyl)-4-nitro-pyrazol-1-yl]cyclohexanecarboxylate](/img/structure/B12093354.png)
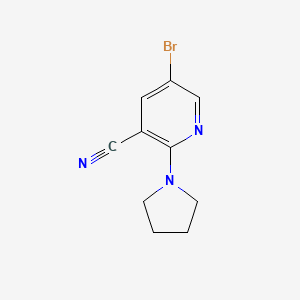

![3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid](/img/structure/B12093367.png)

